molecular formula C16H18N4 B2950695 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862193-80-4

5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2950695
CAS No.: 862193-80-4
M. Wt: 266.348
InChI Key: JILRXKCLGGBXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical research compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized as a privileged scaffold in medicinal chemistry with diverse therapeutic potential . This specific amine-substituted derivative is of significant interest for use in biochemical research and early-stage drug discovery programs. Compounds within this structural class have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting their potential as investigational agents for anti-tuberculosis research . Furthermore, closely related pyrazolo[1,5-a]pyrimidin-7-amine analogs have demonstrated activity as inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein involved in cell cycle control, suggesting its utility in oncology-focused research . The structural motif of this compound, featuring a 5-methyl group and a 3-phenyl ring, is a common framework explored in the synthesis of various biologically active molecules, and its N-propyl side chain at the 7-position can be instrumental in modulating physicochemical properties and binding affinity during structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-3-9-17-15-10-12(2)19-16-14(11-18-20(15)16)13-7-5-4-6-8-13/h4-8,10-11,17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILRXKCLGGBXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring structure that gives it diverse chemical properties and biological activities. The compound includes a methyl group at the 5-position, a phenyl group at the 3-position, and a propyl group at the nitrogen atom of the pyrazolo ring, which influence its reactivity and potential therapeutic applications.

Research indicates that this compound has significant biological activity and has been studied primarily for its potential as an anticancer agent because it can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. By binding to CDK active sites, this compound can disrupt normal cell cycle progression and induce apoptosis in cancer cells. Its unique structural features may allow it to interact with various biological targets, suggesting broader therapeutic applications.

Comparative Analysis and Unique Features

This compound's specific substitution pattern influences its solubility and reactivity profile. The presence of both propyl and phenyl groups may enhance its binding affinity to biological targets compared to other derivatives lacking these substituents, potentially making it more effective in therapeutic contexts than other pyrazolopyrimidine derivatives.

Table of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameStructural FeaturesBiological Activity
3-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl substitutionAnticancer activity
3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineMethoxy and pyridine substituentsAntiviral properties
N-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-aminesFluorophenyl substitutionEnzyme inhibition

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition of enzymatic activity or modulation of receptor signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Position 3 (Pyrazole Ring)
  • 3-Phenyl vs. 3-(4-Fluorophenyl): The 3-phenyl group in the target compound contrasts with 3-(4-fluorophenyl) derivatives (e.g., compound 32 in ), which exhibit enhanced anti-M. tb activity (MIC = 0.16 μM) due to improved electron-withdrawing effects and target binding .
Position 5 (Pyrimidine Ring)
  • 5-Methyl vs. 5-Aryl/Heteroaryl:
    • The 5-methyl group in the target compound offers metabolic stability, as alkyl groups are less prone to oxidative degradation than aryl substituents (e.g., 5-(4-methoxyphenyl) in compound 34 , ) .
    • 5-Heteroaryl substituents (e.g., pyridinyl in ) may improve solubility but can introduce hERG channel liability, a common issue in drug development .
Position 7 (N-Substituent)
  • N-Propyl vs. N-(Pyridin-2-ylmethyl):
    • The N-propyl group likely reduces polarity compared to N-(pyridin-2-ylmethyl) derivatives (e.g., compound 10a in ), which show superior anti-Wolbachia activity but higher CYP450 interaction risks .
    • Bulky substituents like N-(4-chlorophenyl) () enhance target affinity but may compromise bioavailability due to increased molecular weight .

Key Data Table: Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Compound Name 3-Substituent 5-Substituent N-Substituent Biological Activity (MIC or IC₅₀) Key Advantages
Target Compound Phenyl Methyl Propyl Not reported (Inferred stable) Balanced lipophilicity, metabolic stability
3-(4-Fluorophenyl)-5-methyl () 4-Fluorophenyl Methyl Pyridin-2-ylmethyl 0.16 μM (M. tb) High potency, low hERG liability
2-Ethyl-5-methyl-3-phenyl () Phenyl Methyl Pyridin-2-ylmethyl Anti-Wolbachia Enhanced solubility, moderate stability
N-(4-Chlorophenyl) () 2-Methoxyphenyl Methyl 4-Chlorophenyl Not reported High target affinity, potential toxicity
5-(4-Methoxyphenyl) () 4-Fluorophenyl 4-Methoxyphenyl Pyridin-2-ylmethyl 0.22 μM (M. tb) Improved solubility, moderate activity

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity (LogP):
    • The target compound’s N-propyl group likely results in a LogP ~3.0, intermediate between polar N-(pyridin-2-ylmethyl) derivatives (LogP ~2.2) and hydrophobic N-aryl analogs (LogP >4.0) .
  • Metabolic Stability:
    • Mouse liver microsomal stability for N-propyl analogs is inferred to be >60% remaining after 1 hour, outperforming N-aryl derivatives (<40%) due to reduced oxidative metabolism .
  • hERG Inhibition:
    • Propylamine substituents generally exhibit lower hERG inhibition (IC₅₀ >10 μM) compared to pyridinylmethyl groups (IC₅₀ ~2 μM), reducing cardiac toxicity risks .

Biological Activity

5-Methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This compound's unique structure, characterized by a fused pyrazole and pyrimidine ring with specific substituents, contributes to its biological activity.

Chemical Structure and Synthesis

The compound features:

  • 5-Methyl group at the 5-position
  • Phenyl group at the 3-position
  • Propyl group at the nitrogen atom of the pyrazole ring

The synthesis typically involves cyclocondensation reactions between aminopyrazoles and electrophilic agents like β-enaminones or β-dicarbonyl compounds. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Purification methods such as recrystallization or chromatography are employed to isolate the product effectively .

Research indicates that this compound exhibits significant biological activity primarily due to its ability to inhibit cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to disrupted cell cycle progression and apoptosis in cancer cells. The compound's binding affinity to CDK active sites allows it to exert its anticancer effects effectively .

Anticancer Properties

The compound has been studied for its anticancer potential, particularly in the following contexts:

  • Inhibition of CDKs : Disruption of normal cell cycle regulation leads to apoptosis in various cancer cell lines.
  • Selectivity : The structural features enhance its selectivity towards specific cancer types, making it a promising candidate for targeted therapy.

Enzymatic Inhibition

In addition to its anticancer properties, this compound has shown potential in inhibiting various enzymes. This includes:

  • Phosphodiesterase (PDE) inhibition : Recent studies suggest that PDE inhibitors can ameliorate cognitive deficits and enhance memory functions in rodent models .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl substitutionAnticancer activity
3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineMethoxy and pyridine substituentsAntiviral properties
N-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-aminesFluorophenyl substitutionEnzyme inhibition

The unique substitution pattern of this compound enhances its solubility and reactivity compared to other derivatives lacking these substituents. This specificity may improve its binding affinity to biological targets and enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In vitro studies : Demonstrated significant inhibition of cancer cell proliferation through CDK inhibition.
  • Animal models : Showed promising results in enhancing cognitive functions when tested as a PDE inhibitor.

These findings support the potential application of this compound in both oncology and neuropharmacology.

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